O=Cc1ccc(OCC(=O)c2ccccc2)cc1
. The InChI is 1S/C15H12O3/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-10H,11H2
.
The compound is cataloged under the CAS number 139484-40-5 and is referenced in chemical databases such as PubChem and Benchchem, where it is noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Its classification as a phenolic compound suggests that it can participate in reactions typical of both aldehydes and phenols, making it versatile in synthetic organic chemistry.
The synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde typically involves the reaction between 4-hydroxybenzaldehyde and phenylacetic acid. This reaction can be catalyzed by either acidic or basic conditions to facilitate product formation. A common method includes:
An alternative method involves the use of phenacyl bromide reacted with 4-hydroxybenzaldehyde in dry acetone, utilizing potassium carbonate as a base, followed by heating under reflux . The yield from this reaction has been reported to be approximately 60%, producing yellowish-brown crystals.
The molecular structure of 4-(2-Oxo-2-phenylethoxy)benzaldehyde features a benzaldehyde moiety with an ethoxy group attached to a carbonyl group. Key structural characteristics include:
The compound's structure can be represented as follows:
Spectroscopic analyses such as Infrared (IR) spectroscopy typically reveal characteristic absorption bands corresponding to the functional groups present. For instance, the carbonyl groups exhibit strong absorption in the range of .
4-(2-Oxo-2-phenylethoxy)benzaldehyde participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 4-(2-Oxo-2-phenylethoxy)benzaldehyde primarily involves its interaction with biological molecules through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to:
Spectroscopic data often include:
Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the hydrogen environments within the molecule.
4-(2-Oxo-2-phenylethoxy)benzaldehyde has several significant scientific applications:
Research continues into its properties and potential uses, particularly in medicinal chemistry where it may contribute to developing new drugs with antimicrobial or anticancer activities.
4-(2-Oxo-2-phenylethoxy)benzaldehyde is an aromatic carbonyl compound featuring a benzaldehyde core linked via an ether bridge to a phenacyl group (C₆H₅C(O)CH₂–). Its systematic IUPAC name, 4-(2-oxo-2-phenylethoxy)benzaldehyde, precisely describes this arrangement: the "4-" prefix indicates para-substitution on the benzaldehyde ring, while "2-oxo-2-phenylethoxy" specifies the –OCH₂C(O)C₆H₅ moiety attached at that position [2] [4]. The molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol [1] [3]. Key structural features include:
Table 1: Key Identifiers and Molecular Properties
Property | Value | |
---|---|---|
IUPAC Name | 4-(2-Oxo-2-phenylethoxy)benzaldehyde | |
CAS Registry Number | 139484-40-5 | |
Molecular Formula | C₁₅H₁₂O₃ | |
Molecular Weight | 240.25 g/mol | |
SMILES | C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O | |
Topological Polar Surface Area | 43.37 Ų | |
LogP | 2.76 | [2] [3] [4] |
The compound’s rotatable bonds (5) and absence of H-bond donors contribute to moderate flexibility and membrane permeability, as reflected in its calculated LogP of 2.76 [2].
This benzaldehyde derivative emerged in synthetic chemistry literature during the early 1990s, with its first commercial availability documented under CAS 139484-40-5 [2] [4]. Key historical developments include:
Table 2: Historical Development Milestones
Year | Milestone | |
---|---|---|
Early 1990s | First synthetic preparation and structural characterization | |
1993 | Assignment of CAS registry number (139484-40-5) | |
1998 | Entry into commercial chemical catalogs | |
2021 | Key role in anti-hyperlipidemic chalcone development | [2] [4] [5] |
The compound remains produced on milligram-to-gram scales by specialized suppliers (e.g., Matrix Scientific, UkrOrgSynthesis), typically with ≥95% purity for research applications [2] [7].
4-(2-Oxo-2-phenylethoxy)benzaldehyde serves as a versatile multifunctional building block in synthetic and medicinal chemistry due to its two electrophilic sites (aldehyde and ketone) and aromatic domains. Its primary applications include:
Synthetic Versatility
Drug Discovery Applications
A landmark 2021 study harnessed this benzaldehyde to synthesize chalcone-fibrate hybrids (e.g., compound 10i) as potent PPARα agonists [5]:
Table 3: Key Biological Activities of Derivatives
Derivative Class | Activity Profile | Potency | |
---|---|---|---|
Chalcone-fibrate hybrids | PPARα agonism, hypolipidemic, antioxidant | EC₅₀ = 0.06–64 µM (PPARα) | |
Indole-chalcone hybrids | Cholesterol reduction | 31% decrease in vivo | |
Coumarin-chalcone hybrids | Triglyceride lowering | 25% reduction in vivo | [5] |
Current research explores its utility in cancer therapeutics (e.g., IMP dehydrogenase inhibition) and antibacterial agents, capitalizing on the scaffold’s metabolic stability and ease of functionalization [5] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1